5,6-Dihydroisoquinoline

Descripción general

Descripción

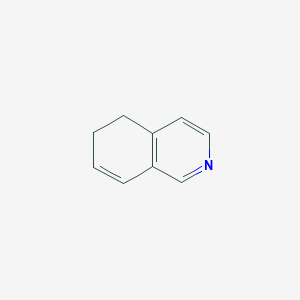

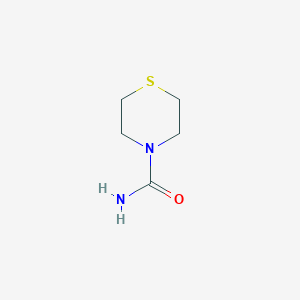

5,6-Dihydroisoquinoline is a chemical compound . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of 5,6-Dihydroisoquinoline involves several steps. For instance, the Knoevenagel condensation of 2-acylcyclohexanones or 2-ethoxycarbonylcyclohexanone with either cyanoacetamide or malononitrile followed by silver salt alkylation gave the 5,6,7,8-tetrahydroisoquinolines . Chromic acid oxidation of the 5,6,7,8-tetrahydroisoquinolines to the corresponding tetralones followed by sodium borohydride reduction and p-toluenesulphonic acid-catalysed dehydration of the resulting alcohols gave the 5,6-dihydroisoquinolines .Molecular Structure Analysis

The molecular formula of 5,6-Dihydroisoquinoline is C9H9N .Chemical Reactions Analysis

5,6-Dihydroisoquinolines can react with potassium amide in liquid ammonia to give a mixture of the 1,3-dihydroisoquinolines and the isoquinolines . The C-1 unsubstituted 1,2-dihydroisoquinoline was found to be very unstable .Aplicaciones Científicas De Investigación

Synthesis and Cyclization Techniques

- Indium(III)-Promoted Halocyclizations : A novel method using Indium(III) for the preparation of 5,6-dihydropyrazolo[5,1-a]isoquinoline, forming pyrazole and 3,4-dihydroisoquinoline moieties through a cascade cyclization reaction (Li et al., 2016).

- Synthesis of Lamellarin U and G Trimethyl Ether : Utilizing 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles as starting materials for one-pot synthesis of related compounds, showcasing the versatility of 5,6-Dihydroisoquinoline (Liermann & Opatz, 2008).

- Ruthenium-Catalyzed Heterocyclizations : Demonstrating the efficient preparation of indoles, dihydroisoquinolines, and dihydroquinolines, highlighting the catalytic potential of Ruthenium in this context (Varela‐Fernandez, Varela & Saá, 2012).

Domino Reactions and Synthesis of Novel Compounds

- Domino Reaction for Pyrrolo[2,1-a]isoquinolines : Describes a two-component domino reaction approach, expanding the scope of 5,6-Dihydroisoquinoline derivatives (Astakhov et al., 2020).

- Synthesis of Hydrogenated Thiazolo[2,3-a]isoquinolines : Outlines the preparation of dihydro-5H-thiazolo[2,3-a]isoquinolines, exploring another facet of chemical transformations involving 5,6-Dihydroisoquinoline (Rozwadowska & Sulima, 2001).

Catalysis and Pharmacological Potential

- Photoredox Catalysis : Investigates the coupling of N-aryltetrahydroisoquinoline with Michael acceptors, a process relevant to the synthesis of potential immunosuppressive agents (Kohls, Jadhav, Pandey & Reiser, 2012).

- Gold(I)-Catalyzed Tandem Reactions : Explores the hydroamination of alkynyl carbamates, highlighting the role of gold(I) catalysis in the synthesis of 1,2-dihydroisoquinolines (Enomoto, Girard, Yasui & Takemoto, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

5,6-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h2,4-7H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXACLMDMQJIEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488071 | |

| Record name | 5,6-Dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroisoquinoline | |

CAS RN |

60498-99-9 | |

| Record name | 5,6-Dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B3354560.png)

![5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-](/img/structure/B3354584.png)

![5-fluoro-1H-imidazo[4,5-b]pyridine](/img/structure/B3354588.png)

![N-[6-methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B3354639.png)